2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

GPR40 Type 2 Diabetes FFA1 Agonist

This 2',6'-dimethyl-substituted biphenyl carboxylic acid is essential for GPR40 (FFA1) agonist programs (Ki=59 nM) and β3-adrenoceptor modulator development. The defined substitution pattern enhances target binding vs. unsubstituted or alternatively methylated analogs—using a different biphenyl invalidates SAR. The carboxylic acid enables amide coupling, esterification, and diverse derivatization. Referenced in patent US20100286275. Ideal for medicinal chemistry, CRO compound libraries, and rational lead optimization.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 955929-56-3
Cat. No. B1612630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
CAS955929-56-3
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C15H14O2/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
InChIKeyGYAKPFZFMPRKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid (CAS 955929-56-3): A Structurally Defined Biphenyl Carboxylic Acid Building Block for GPR40 and β3-Adrenoceptor Research


2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 955929-56-3), also known as 3-(2,6-dimethylphenyl)benzoic acid, is a biphenyl carboxylic acid derivative with a molecular formula of C15H14O2 and a molecular weight of 226.27 g/mol . This compound serves as a key synthetic intermediate and pharmacophore in the development of GPR40 (FFA1) agonists for type 2 diabetes [1] and as a core scaffold in β3-adrenoceptor modulators for metabolic and gastrointestinal disorders [2]. Commercially available at purities typically ranging from 95% to 97% , its defined 2',6'-dimethyl substitution pattern distinguishes it from unsubstituted and other methyl-substituted biphenyl carboxylic acid analogs, enabling specific molecular recognition and synthetic utility in medicinal chemistry programs.

Why 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid Cannot Be Replaced by Unsubstituted or Other Methyl-Substituted Biphenyl Carboxylic Acid Analogs


In the context of GPR40 (FFA1) agonist development and β3-adrenoceptor modulation, the precise substitution pattern on the biphenyl core directly dictates target binding affinity, selectivity, and downstream functional efficacy. Unsubstituted biphenyl-3-carboxylic acid (CAS 716-76-7) or analogs with alternative methyl substitution patterns (e.g., 2',3'-dimethyl or 3',4'-dimethyl) exhibit distinct conformational preferences, electronic properties, and steric profiles that fundamentally alter molecular recognition [1]. The 2',6'-dimethyl substitution pattern on the pendant phenyl ring creates a unique steric environment that can influence dihedral angle and rotational freedom, potentially enhancing binding complementarity to hydrophobic pockets in GPR40 and β3-adrenoceptor binding sites compared to other substitution patterns [2]. Consequently, substituting this compound with a different biphenyl carboxylic acid analog would invalidate established structure-activity relationships (SAR) and likely compromise target engagement and potency.

Quantitative Differentiation Evidence for 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid: Target Engagement, Physicochemical Properties, and Synthetic Utility


High-Affinity Human GPR40 Receptor Binding (Ki = 59 nM)

The 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid scaffold, when elaborated into a specific GPR40 agonist chemotype, demonstrates high-affinity binding to the human GPR40 (FFA1) receptor with a Ki of 59 nM [1]. In contrast, the unsubstituted biphenyl-3-carboxylic acid (CAS 716-76-7) exhibits no reported activity against GPR40, underscoring the critical role of the 2',6'-dimethyl substitution for achieving nanomolar target engagement.

GPR40 Type 2 Diabetes FFA1 Agonist

Species Selectivity in GPR40 Binding (Human vs. Rat Ki Ratio > 62)

The 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid-derived GPR40 agonist exhibits pronounced species selectivity, with a human GPR40 Ki of 59 nM compared to a rat GPR40 Ki of 3700 nM (3.7 μM) [1]. This >62-fold difference in binding affinity highlights the importance of the specific substitution pattern for human target engagement and indicates that alternative biphenyl carboxylic acid scaffolds may not translate across species, a critical consideration for preclinical model selection.

GPR40 Species Selectivity Drug Discovery

Physicochemical Differentiation: LogP and Topological Polar Surface Area (tPSA)

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid exhibits a computed LogP of 3.67 and a topological polar surface area (tPSA) of 37.3 Ų . In contrast, the unsubstituted biphenyl-3-carboxylic acid (CAS 716-76-7) has a lower LogP of 3.23 and an identical tPSA of 37.3 Ų [1]. The increased lipophilicity (ΔLogP = 0.44) conferred by the 2',6'-dimethyl groups may influence membrane permeability, protein binding, and metabolic stability, differentiating this compound's ADME profile from less substituted analogs.

Physicochemical Properties Lipophilicity ADME

Synthetic Utility: Defined Intermediate in β3-Adrenoceptor Modulator Synthesis

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is explicitly claimed as a synthetic intermediate in the preparation of substituted biphenyl-3-carboxylic acid modulators of the β3-adrenoceptor (US Patent Application US20100286275) [1]. The 2',6'-dimethyl substitution pattern is integral to the pharmacophore, as evidenced by its inclusion in the general Markush structure (Formula I) and specific exemplified compounds. Unsubstituted or differently substituted biphenyl carboxylic acids are not claimed or exemplified, indicating that the 2',6'-dimethyl pattern is essential for the claimed β3-adrenoceptor modulatory activity.

β3-Adrenoceptor Metabolic Disorders Patent Chemistry

Optimal Research and Industrial Application Scenarios for 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid


GPR40 (FFA1) Agonist Lead Optimization for Type 2 Diabetes

Medicinal chemistry teams developing GPR40 agonists for type 2 diabetes should prioritize 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid as a core scaffold. The compound's demonstrated ability to confer high-affinity binding to human GPR40 (Ki = 59 nM) [1] and pronounced human-vs-rat selectivity [2] provides a validated starting point for designing potent and species-selective FFA1 agonists. The quantitative SAR established around the 2',6'-dimethyl substitution pattern enables rational lead optimization to improve potency, selectivity, and ADME properties.

β3-Adrenoceptor Modulator Synthesis for Metabolic and Gastrointestinal Disorders

Researchers focused on developing β3-adrenoceptor modulators for conditions such as overactive bladder, irritable bowel syndrome, or metabolic syndrome should utilize 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid as a key synthetic intermediate. Its explicit inclusion in patent claims (US20100286275) [3] confirms its utility and structural relevance in generating β3-adrenoceptor ligands. The 2',6'-dimethyl substitution pattern is a defined element of the pharmacophore, making this compound essential for replicating and advancing patented chemical series.

Structure-Activity Relationship (SAR) Studies on Biphenyl Carboxylic Acid Pharmacophores

Academic and industrial research groups conducting SAR investigations on biphenyl carboxylic acid-based pharmacophores should procure 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid as a key comparator. By systematically comparing its biological activity, physicochemical properties (LogP = 3.67, tPSA = 37.3 Ų) , and target engagement profile to unsubstituted (LogP = 3.23) [4] and other methyl-substituted analogs, researchers can delineate the precise contribution of the 2',6'-dimethyl substitution pattern to potency, selectivity, and drug-like properties. This comparative data is foundational for rational drug design.

Synthesis of Proprietary Compound Libraries for Drug Discovery

Contract research organizations (CROs) and pharmaceutical R&D groups engaged in generating proprietary compound libraries for drug discovery should incorporate 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid as a versatile building block. Its carboxylic acid functional group enables diverse chemical transformations (amide coupling, esterification, reduction), while the 2',6'-dimethyl substitution pattern provides a distinct steric and electronic profile compared to commercially abundant unsubstituted biphenyl carboxylic acids. This differentiation allows for the exploration of novel chemical space and the generation of intellectual property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.